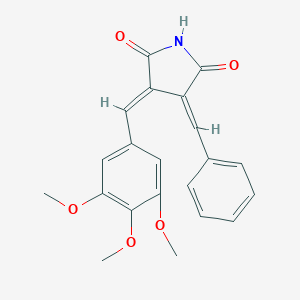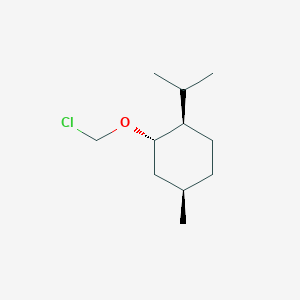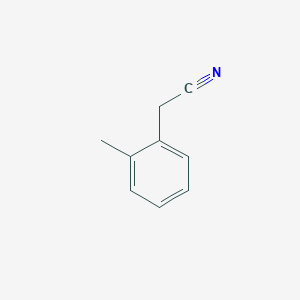
(S)-alpha-Allyl-2-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-alpha-Allyl-2-pyridinemethanol is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. This compound has been synthesized by various methods and has been extensively studied for its biological and chemical properties. In
Mechanism of Action
The mechanism of action of (S)-alpha-Allyl-2-pyridinemethanol is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It may also act by modulating the activity of certain neurotransmitters, including dopamine and acetylcholine.
Biochemical and Physiological Effects:
(S)-alpha-Allyl-2-pyridinemethanol has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. In vivo studies have shown that (S)-alpha-Allyl-2-pyridinemethanol can improve memory and learning in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-alpha-Allyl-2-pyridinemethanol in lab experiments include its high stereoselectivity, low toxicity, and ease of synthesis. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are various future directions for the research on (S)-alpha-Allyl-2-pyridinemethanol. One potential direction is to study its potential use as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in asymmetric catalysis reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
(S)-alpha-Allyl-2-pyridinemethanol is a chiral compound that has potential applications in various fields of science, including organic chemistry and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (S)-alpha-Allyl-2-pyridinemethanol have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound.
Synthesis Methods
The synthesis of (S)-alpha-Allyl-2-pyridinemethanol has been achieved by various methods, including asymmetric reduction of alpha-pyridinecarboxylic acid, asymmetric hydrogenation of pyridine derivatives, and asymmetric transfer hydrogenation of pyridine derivatives. Among these methods, asymmetric transfer hydrogenation has been found to be the most efficient method for the synthesis of (S)-alpha-Allyl-2-pyridinemethanol.
Scientific Research Applications
(S)-alpha-Allyl-2-pyridinemethanol has been extensively studied for its potential applications in various fields of science. In organic chemistry, this compound has been used as a chiral auxiliary for the synthesis of various chiral compounds. It has also been used as a ligand in asymmetric catalysis reactions. In the field of pharmacology, (S)-alpha-Allyl-2-pyridinemethanol has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(1S)-1-pyridin-2-ylbut-3-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h2-4,6-7,9,11H,1,5H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITJKEXGKDUPEL-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C1=CC=CC=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-Allyl-2-pyridinemethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

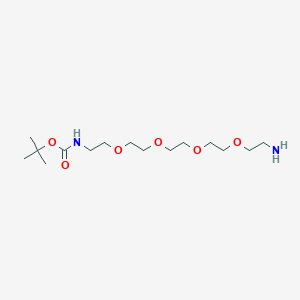


![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)


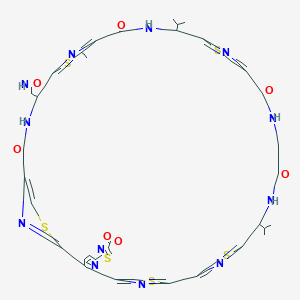
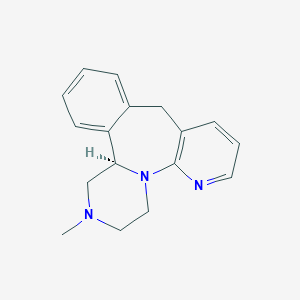
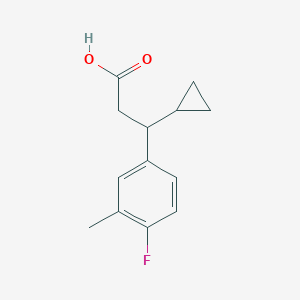
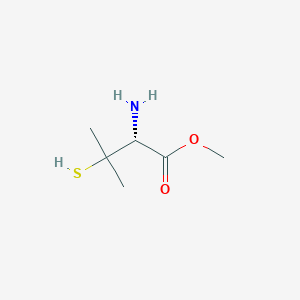
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)
